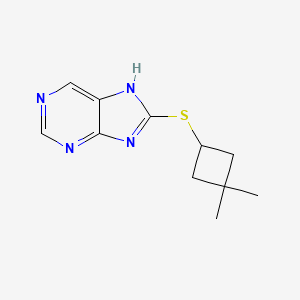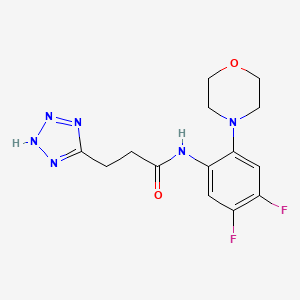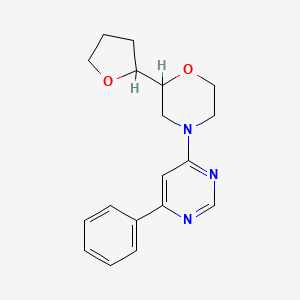
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as DMCBS-purine and is synthesized using a unique method that involves the use of cyclobutane derivatives.
科学的研究の応用
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and respiratory syncytial virus. Furthermore, this compound has been reported to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit viral replication by targeting viral RNA polymerase. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects:
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Furthermore, this compound has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
One of the advantages of using 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine in lab experiments is its high yield of synthesis. Furthermore, this compound has been shown to have potent anticancer and antiviral activities, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its potential as a lead compound for drug development. Furthermore, it would be interesting to investigate the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties.
合成法
The synthesis of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine involves the reaction of 3,3-dimethylcyclobutanone with thiourea followed by cyclization with guanine. This method is unique as it involves the use of cyclobutane derivatives, which have not been extensively used in the synthesis of purine derivatives. The yield of this synthesis method is reported to be around 60%, which is relatively high compared to other methods used for the synthesis of purine derivatives.
特性
IUPAC Name |
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-11(2)3-7(4-11)16-10-14-8-5-12-6-13-9(8)15-10/h5-7H,3-4H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYENWRSBABRAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)SC2=NC3=NC=NC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)
![N-(1-hydroxy-2-oxopiperidin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7436788.png)
![Methyl 2-[[2-(3-chloro-4-hydroxyphenyl)acetyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7436799.png)
![2-[3-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxypropoxy]benzonitrile](/img/structure/B7436800.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)
